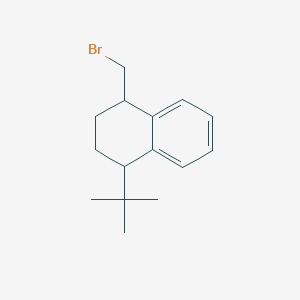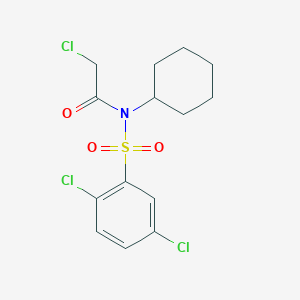
2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide is an organic compound characterized by its complex structure, which includes a cyclohexyl group, a dichlorobenzene sulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the chlorination of N-cyclohexylacetamide, followed by the introduction of the 2,5-dichlorobenzene-1-sulfonyl group through a sulfonylation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing reaction times and minimizing the use of hazardous reagents to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The acetamide group can undergo hydrolysis in the presence of acids or bases, resulting in the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while oxidation reactions can produce sulfonic acids or other oxidized products.
Scientific Research Applications
2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dicyclohexylacetamide: This compound shares a similar acetamide structure but lacks the dichlorobenzene sulfonyl group.
2-Chloro-N-cyclohexyl-5-nitrobenzamide: This compound has a nitrobenzene group instead of the dichlorobenzene sulfonyl group.
Uniqueness
2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide is unique due to the presence of both the cyclohexyl and dichlorobenzene sulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and industrial uses.
Properties
CAS No. |
88522-28-5 |
|---|---|
Molecular Formula |
C14H16Cl3NO3S |
Molecular Weight |
384.7 g/mol |
IUPAC Name |
2-chloro-N-cyclohexyl-N-(2,5-dichlorophenyl)sulfonylacetamide |
InChI |
InChI=1S/C14H16Cl3NO3S/c15-9-14(19)18(11-4-2-1-3-5-11)22(20,21)13-8-10(16)6-7-12(13)17/h6-8,11H,1-5,9H2 |
InChI Key |
SYVHIPBYDIZICM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C(=O)CCl)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


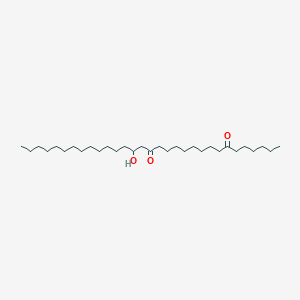
![N-[2-(2-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14393639.png)
![2-[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B14393641.png)

![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)
![5-Hydroxy-2',6'-dimethoxy-4'-methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393675.png)
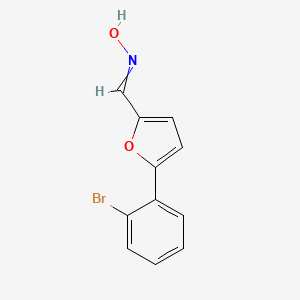
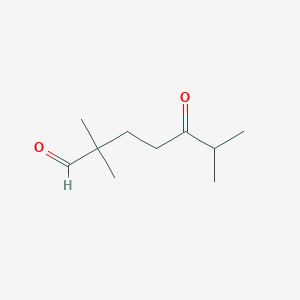
![(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one](/img/structure/B14393689.png)
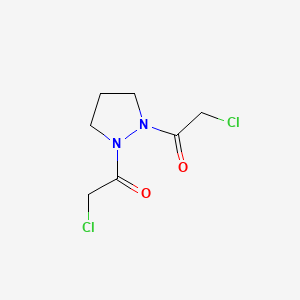
![1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14393713.png)


